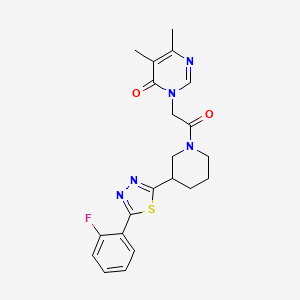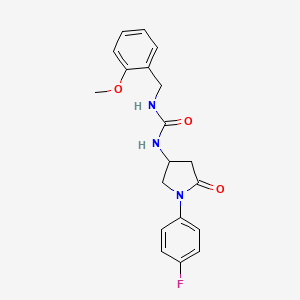
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in the treatment of various types of cancers. This compound has been shown to have a high level of selectivity for specific kinases, making it a promising candidate for targeted cancer therapies.
Scientific Research Applications
Orexin Receptor Mechanisms and Binge Eating
Research on compounds structurally related to 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea has shown promising results in modulating feeding behaviors and stress responses. For instance, studies have evaluated the effects of selective orexin receptor antagonists in a binge eating model in female rats, suggesting a role for orexin-1 receptor mechanisms in compulsive food consumption. These findings indicate potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Labeling for Analytical Applications
The synthesis and application of deuterium-labeled analogs of related compounds, such as AR-A014418, have been reported for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. This approach supports pharmacokinetic studies by providing accurate measurement tools for drug absorption and distribution studies (Liang et al., 2020).
Prostate-Specific Membrane Antigen (PSMA) Imaging
Compounds structurally similar to the queried chemical have been synthesized and evaluated for their potential as imaging agents targeting PSMA, which is upregulated in prostate cancer and other solid tumors. These agents, like [18F]DCFPyL, have demonstrated significant promise in delineating cancerous tissues, offering a novel approach for cancer diagnosis and treatment monitoring (Chen et al., 2011).
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism
Further research into related compounds has explored their utility as antagonists of the human gonadotropin-releasing hormone receptor, showcasing potential for therapeutic applications in conditions regulated by GnRH signaling. These studies highlight the synthesis and characterization of potent GnRH antagonists with favorable pharmacokinetic profiles, indicating their efficacy in preclinical models (Tucci et al., 2005).
Carbohydrate Chemistry Applications
The development of new protecting groups for hydroxyl groups, such as the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, demonstrates the utility of structurally related compounds in synthetic chemistry, particularly in carbohydrate chemistry. These advancements facilitate the synthesis of complex molecules by offering more stable and selective protection strategies (Spjut et al., 2010).
properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-26-17-5-3-2-4-13(17)11-21-19(25)22-15-10-18(24)23(12-15)16-8-6-14(20)7-9-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWFKHSTZLTJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-acetyl-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4-methylthiophene-3-carboxylate](/img/structure/B2443460.png)
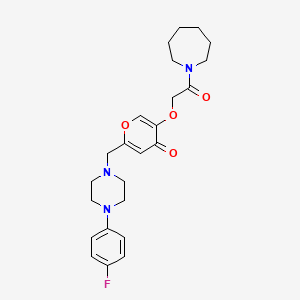
![(E)-3-(4-chlorophenyl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2443466.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2443467.png)
![2-[(Chloromethoxy)methyl]oxolane](/img/structure/B2443468.png)

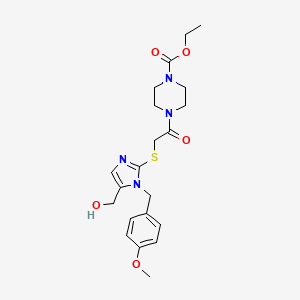
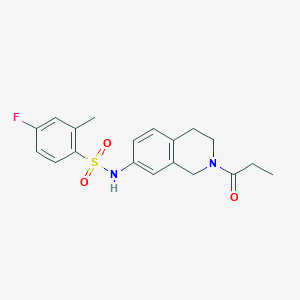
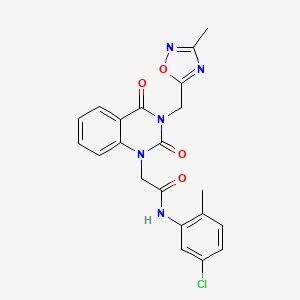
![2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2443476.png)
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2443477.png)

